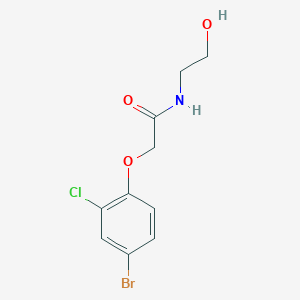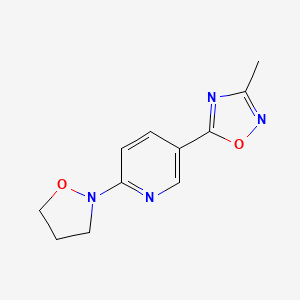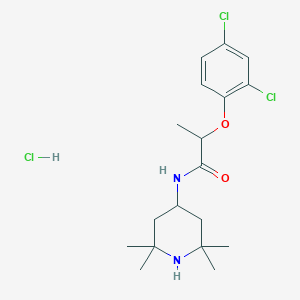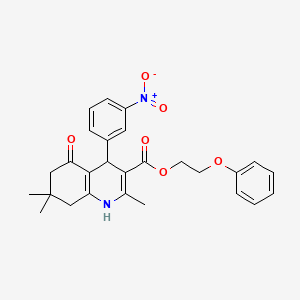
N-(3-bromophenyl)-3-(2-chloro-5-nitrophenyl)-2-cyanoacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)-3-(2-chloro-5-nitrophenyl)-2-cyanoacrylamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a cyanoacrylamide derivative that has been shown to exhibit a variety of interesting properties, including anti-cancer activity and inhibition of bacterial growth. In
Mécanisme D'action
The mechanism of action of N-(3-bromophenyl)-3-(2-chloro-5-nitrophenyl)-2-cyanoacrylamide is not fully understood. However, it has been suggested that the compound may act by inhibiting various cellular processes, such as DNA replication and protein synthesis. Additionally, it has been shown to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-3-(2-chloro-5-nitrophenyl)-2-cyanoacrylamide has been shown to exhibit a variety of biochemical and physiological effects. In addition to its anti-cancer and antibacterial activity, it has been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and urease. Additionally, it has been shown to exhibit antioxidant activity, suggesting that it may have potential applications in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-bromophenyl)-3-(2-chloro-5-nitrophenyl)-2-cyanoacrylamide in lab experiments is its ability to inhibit the growth of cancer cells and bacteria. This makes it a potentially valuable tool for studying these processes. However, one limitation is that the compound may exhibit toxicity at high concentrations, which could limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research involving N-(3-bromophenyl)-3-(2-chloro-5-nitrophenyl)-2-cyanoacrylamide. One area of interest is the development of more potent derivatives of the compound, which could exhibit improved anti-cancer and antibacterial activity. Additionally, further studies could be conducted to better understand the mechanism of action of the compound and its potential applications in the treatment of oxidative stress-related diseases. Finally, the compound could be further studied for its potential use in combination with other drugs or therapies to enhance their efficacy.
Méthodes De Synthèse
The synthesis of N-(3-bromophenyl)-3-(2-chloro-5-nitrophenyl)-2-cyanoacrylamide can be achieved through a multi-step process involving the reaction of various reagents. One approach involves the reaction of 3-bromobenzaldehyde with 2-chloro-5-nitrobenzaldehyde in the presence of potassium carbonate and acetonitrile. The resulting product is then reacted with cyanoacetic acid in the presence of triethylamine to yield N-(3-bromophenyl)-3-(2-chloro-5-nitrophenyl)-2-cyanoacrylamide.
Applications De Recherche Scientifique
N-(3-bromophenyl)-3-(2-chloro-5-nitrophenyl)-2-cyanoacrylamide has been studied for its potential applications in scientific research, particularly in the fields of cancer and microbiology. This compound has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has been shown to inhibit the growth of various bacterial strains, making it a potential candidate for use as an antibacterial agent.
Propriétés
IUPAC Name |
(Z)-N-(3-bromophenyl)-3-(2-chloro-5-nitrophenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrClN3O3/c17-12-2-1-3-13(8-12)20-16(22)11(9-19)6-10-7-14(21(23)24)4-5-15(10)18/h1-8H,(H,20,22)/b11-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANVLJYPKAREHU-WDZFZDKYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)NC(=O)/C(=C\C2=C(C=CC(=C2)[N+](=O)[O-])Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4929354.png)
![2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid](/img/structure/B4929362.png)
![2-(allylthio)-4-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B4929371.png)
![dimethyl 2-({[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)terephthalate](/img/structure/B4929377.png)

![3-oxo-1,1-diphenyl-1H,3H-2,1-[1,3,2]oxazaborolo[3,4-a][1]pyridin-8-ylium-1-uide](/img/structure/B4929402.png)
![1-[4-(3-isopropylphenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B4929413.png)
![8-methoxy-3a-methyl-2,3,3a,4,5,10-hexahydrocyclopenta[a]fluoren-3-yl acetate](/img/structure/B4929415.png)
![N-[2-(2,6-dichlorophenoxy)ethyl]-1-butanamine oxalate](/img/structure/B4929423.png)
![2-cyclohexyl-6-{[4-(2-furoyl)-1,4-diazepan-1-yl]carbonyl}-1,3-benzoxazole](/img/structure/B4929432.png)


![N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B4929445.png)